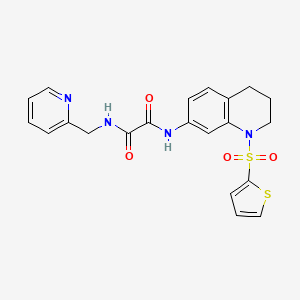
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and rings, including a pyridine ring, a thiophene ring, and a tetrahydroquinoline ring. These structures are common in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which are rings containing at least one atom that is not carbon (in this case, nitrogen in the pyridine and tetrahydroquinoline rings, and sulfur in the thiophene ring). These rings are often seen in pharmaceutical compounds and can have various effects on the compound’s overall properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the heterocyclic rings in this compound could influence its solubility, stability, and reactivity .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives demonstrate significant utility in chemical synthesis and medicinal chemistry, evidenced by their roles in the formation of complex chemical structures. For instance, the synthesis of pyridine derivatives has been explored for their insecticidal properties against cowpea aphid, showcasing the versatility of pyridine-based compounds in developing agricultural chemicals (Bakhite et al., 2014). Furthermore, the ability to create complex structures through one-pot synthesis methods, as demonstrated by Yehia et al. (2002), underscores the compound's utility in streamlining medicinal chemistry processes (Yehia et al., 2002).
Photodynamic Therapy
Recent advancements have leveraged the chemical properties of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing therapeutic applications, particularly in photodynamic therapy for cancer treatment. The synthesis of iron(III) complexes with nitrogen heterocycles, such as pyridin-2-ylmethanamine derivatives, has shown promising results in photodynamic therapy for breast cancer, highlighting the potential of these compounds in medical research and treatment modalities (Zhu et al., 2019).
Ligand Design for Metal Complexation
The design of N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as those derived from N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, has proven effective in the selective separation of actinides over lanthanides. This application is crucial for nuclear waste management and recycling processes, demonstrating the compound's relevance in environmental science and engineering (Meng et al., 2021).
Catalysis and Organic Synthesis
The compound and its derivatives have been utilized in catalytic processes, specifically in the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides. This application showcases the compound's utility in facilitating complex organic transformations, contributing to advancements in organic synthesis and catalysis (Shi et al., 2013).
Receptor Antagonism and Pharmaceutical Research
Explorations into the pharmaceutical potential of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives have identified their efficacy as receptor antagonists. Specifically, their application in modulating 5-HT6 receptor activity offers insights into the development of treatments for neurological disorders, illustrating the compound's significance in neuropharmacology and drug discovery (Zajdel et al., 2016).
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-20(23-14-17-6-1-2-10-22-17)21(27)24-16-9-8-15-5-3-11-25(18(15)13-16)31(28,29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFVSTVXDBXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)
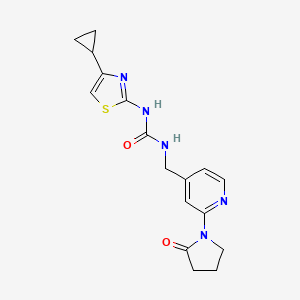

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
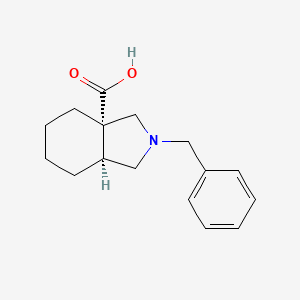
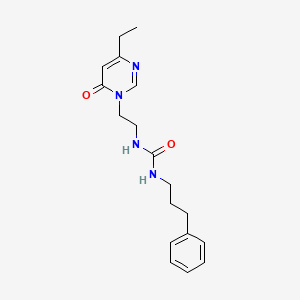
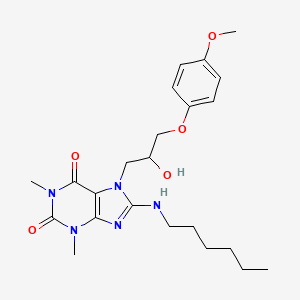
![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

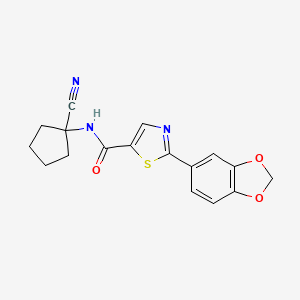
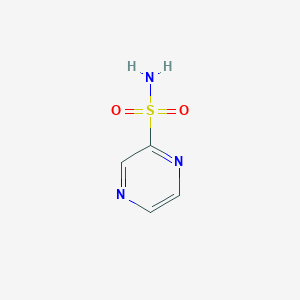
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)